molecular formula C18H26N4S B4279142 N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea

N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea

Cat. No. B4279142
M. Wt: 330.5 g/mol
InChI Key: XZDLHIUUECSBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea, also known as Compound 17, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has shown promising results in various studies, making it an interesting subject of research.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a crucial role in cancer cell growth and survival. Additionally, it has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis, which is crucial for the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and suppression of tumor growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to inhibit angiogenesis by decreasing the expression of VEGF and other angiogenesis-related proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 in lab experiments is its high potency and selectivity towards cancer cells and inflammation-related proteins. Moreover, it has shown low toxicity towards normal cells, making it a potential candidate for clinical use. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which needs to be further studied to determine its safety and efficacy.

Future Directions

There are several future directions for the research on N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17. One of the potential areas of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics, which will provide valuable information for its clinical use. Moreover, studies on its potential synergistic effects with other anticancer drugs and its use in combination therapy can also be explored. Finally, research on its potential use in the treatment of other diseases, such as inflammatory and angiogenesis-related disorders, can also be investigated.
Conclusion
In conclusion, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 is a novel small molecule that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and angiogenesis-related disorders make it an interesting subject of research. Further studies are needed to elucidate its mechanism of action, determine its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapy and the treatment of other diseases.

Scientific Research Applications

N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 has been extensively studied for its potential therapeutic applications in various fields of research. It has shown significant anticancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, and suppressing tumor growth. Moreover, it has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

1-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-14-6-8-15(9-7-14)12-19-17(23)21-16(18(2,3)4)13-22-11-5-10-20-22/h5-11,16H,12-13H2,1-4H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDLHIUUECSBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC(CN2C=CC=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.